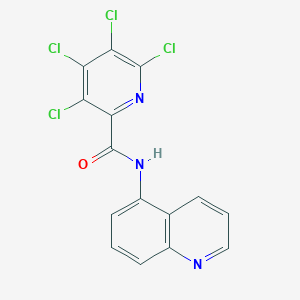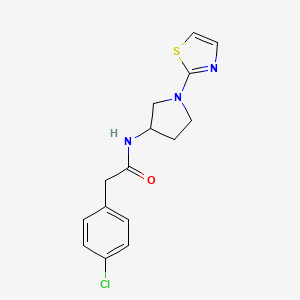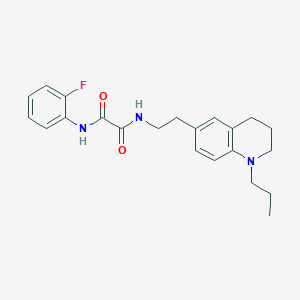![molecular formula C14H13NO3 B2888327 3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine CAS No. 2411257-65-1](/img/structure/B2888327.png)
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine” is a chemical compound with potential for scientific research. It is related to a class of compounds known as oxiranes , which are characterized by an epoxide functional group. This group consists of an oxygen atom connected to two carbon atoms forming a three-membered ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a sulfonated gallic acid-based epoxide (GSE) was achieved through a series of chemical reactions . The synthesized compound was subjected to comprehensive characterization using FTIR (functional group), ESI-MS (molecular weight), and NMR (chemical environment) spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single-crystal X-ray study . In one such compound, the dihedral angle in the biphenyl residue indicated a nearly coplanar conformation . Each of the epoxide rings was disordered and resolved over two alternative positions .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored in the context of their applications. For example, a sulfonated gallic acid-based epoxide (GSE) was used for the crosslinking of collagen in the development of robust metal-free leather .科学的研究の応用
1. Properties and Electrochemical Applications
3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine, and similar compounds, have been studied for their electrochemical properties. For example, the complex Ru(pby)₂(py)H₂O²⁺ undergoes reversible oxidations, indicating potential applications in redox reactions and electrochemistry (Moyer & Meyer, 1981).
2. Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been explored, providing insights into the chemical structure and properties. For instance, the synthesis and X-ray crystallography of dipyridin-2-ylmethanone oxime and its CuX₂(oxime)₂ complexes were studied, contributing to the understanding of molecular conformation and bonding characteristics (Warad et al., 2018).
3. Fungicidal Activity
Compounds with structures similar to this compound have been investigated for their fungicidal properties. For example, a series of 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety were synthesized and evaluated for their antifungal activities, showing potential in agricultural applications (Bai et al., 2020).
4. Cognitive Enhancing Properties
Research has shown that some 3-(aryloxy)pyridines possess activity in enhancing retention for passive avoidance learning in mice, suggesting potential therapeutic properties for the treatment of cognitive disorders (Butler, Poschel & Marriott, 1981).
5. Proton-Electron Transfer Mechanisms
Studies on phenols with pendant, hydrogen-bonded bases like this compound have contributed to the understanding of proton-coupled electron transfer (PCET) processes, which are important in redox chemistry and catalysis (Rhile et al., 2006).
6. Catalytic Applications
The catalytic properties of related compounds have been studied, such as the direct C–H hydroxylation of 2-arylpyridines using molecular oxygen, indicating potential use in synthetic chemistry and pharmaceutical applications (Das et al., 2016).
Safety and Hazards
特性
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-13(8-15-7-1)18-12-5-3-11(4-6-12)16-9-14-10-17-14/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEWSQICEVDWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888246.png)
![3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2888249.png)
![(4-(1H-pyrrol-1-yl)phenyl)(3-(benzo[d]oxazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2888250.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2888251.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2888252.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2888255.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2888261.png)


![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)
